6,6'-Dimethoxy-2,2'-diaminobiphenyl
Overview
Description
6,6’-Dimethoxy-2,2’-diaminobiphenyl is a chiral ligand . It has a molecular weight of 314.388 .
Synthesis Analysis
This compound was successfully prepared from 3-nitrophenol via iodination, Ullmann coupling, and reduction . The resolving reagent (2R, 3R)- or (2S, 3S)-2, 3-di(phenylaminoearbonyl)tartaric acid was prepared from commercially available tartaric acid in large scale and was used to resolve the racemic 6, 6’-dimethoxy-2,2’-diaminobiphenyl .Molecular Structure Analysis
The molecular structure of 6,6’-Dimethoxy-2,2’-diaminobiphenyl is complex and involves multiple functional groups. The molecule contains two phenyl rings connected by a single bond, with two amine (-NH2) groups and two methoxy (-OCH3) groups attached to the rings .Chemical Reactions Analysis
The synthesis of 6,6’-Dimethoxy-2,2’-diaminobiphenyl involves several chemical reactions, including iodination, Ullmann coupling, and reduction . The exact mechanisms of these reactions are complex and depend on the specific conditions used in the synthesis .Scientific Research Applications
Synthesis of Novel Chiral Biphenylamine Ligands
6,6'-Dimethoxy-2,2'-diaminobiphenyl has been utilized in the synthesis of novel chiral biphenylamine ligands. This process involved iodination, Ullmann coupling, and reduction, starting from 3-nitrophenol. The chiral product obtained from this synthesis was proven to be enantiomerically pure (Yi-xin Chen et al., 2010).
Catalytic Asymmetric Transfer Hydrogenation
A derivative of 6,6'-Dimethoxy-2,2'-diaminobiphenyl, specifically N-p-toluenesulfonyl-2,2'-dimethoxy-6,6'-diaminobiphenyl (Ts-DMBDPPA), has been prepared and its Ru(II) complex was found to be an effective catalyst for catalytic asymmetric transfer hydrogenation of aromatic ketones (Yi-xin Chen et al., 2010).
Palladium-Catalyzed Reactions
2,2'-Diamino-6,6'-dimethylbiphenyl, a related compound, has shown efficiency as a ligand in palladium-catalyzed Suzuki–Miyaura and Mizoroki–Heck reactions. This ligand is inexpensive, air-stable, and easily available, offering moderate to excellent yields under appropriate conditions (Jian-Mei Lu et al., 2010).
Macrocyclic Compound Synthesis
6,6'-Dimethoxy-2,2'-diaminobiphenyl has been involved in the synthesis of macrocyclic compounds containing 2-methylindan-1,3-dione and substituted biphenyl fragments. These compounds' structures were confirmed by IR, UV, and NMR spectroscopy (G. R. Berezina et al., 2015).
Development of Nonmutagenic Benzidine Analogs
Research has been conducted on designing, synthesizing, and characterizing benzidine analogs, including 6,6'-Dimethoxy-2,2'-diaminobiphenyl derivatives, to create novel nonmutagenic colorants. These studies also assess the mutagenic activity of these compounds (David Hinks et al., 2000).
Platinum Complexes Studies
Platinum(II) complexes of 6,6'-Dimethoxy-2,2'-diaminobiphenyl have been prepared, with their absolute configuration determined based on circular dichroism spectra and nonempirical methods. These studies provide insights into the stereospecificity of these complexes (Jun Moo-Jin, 1985).
Copper Complexes for Aziridination
Copper complexes of biaryl Schiff bases, including 2,2'-diamino-6,6'-dimethylbiphenyl derivatives, have been utilized for enantioselective aziridination of alkenes. These complexes demonstrate significant efficiency and enantioselection in the aziridination process (K. Gillespie et al., 2002).
Safety And Hazards
properties
IUPAC Name |
2-(2-amino-6-methoxyphenyl)-3-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-17-11-7-3-5-9(15)13(11)14-10(16)6-4-8-12(14)18-2/h3-8H,15-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGIMBOAHLGZQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C2=C(C=CC=C2OC)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,6'-Dimethoxy-2,2'-diaminobiphenyl |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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